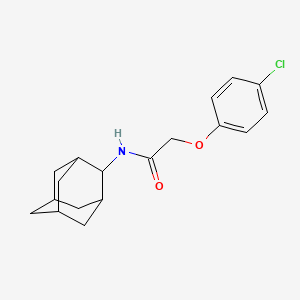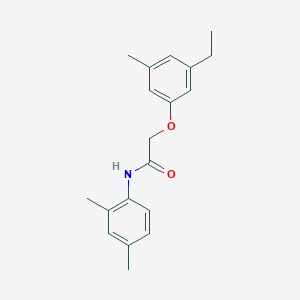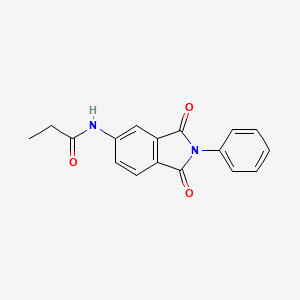
N-(2-MORPHOLINOETHYL)-N'-PHENETHYLTHIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-MORPHOLINOETHYL)-N’-PHENETHYLTHIOUREA is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound consists of a thiourea backbone with morpholinoethyl and phenethyl substituents, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-MORPHOLINOETHYL)-N’-PHENETHYLTHIOUREA typically involves the reaction of phenethyl isothiocyanate with 2-morpholinoethylamine. The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N-(2-MORPHOLINOETHYL)-N’-PHENETHYLTHIOUREA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure consistent product quality. The final product is typically subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-MORPHOLINOETHYL)-N’-PHENETHYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-MORPHOLINOETHYL)-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N-(2-MORPHOLINOETHYL)-N’-PHENETHYLTHIOUREA can be compared with other thiourea derivatives, such as:
N-Phenylthiourea: Lacks the morpholinoethyl substituent, resulting in different chemical properties and applications.
N-(2-Morpholinoethyl)thiourea: Lacks the phenethyl substituent, leading to variations in biological activity.
N,N’-Diphenylthiourea:
The uniqueness of N-(2-MORPHOLINOETHYL)-N’-PHENETHYLTHIOUREA lies in its combination of morpholinoethyl and phenethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c20-15(16-7-6-14-4-2-1-3-5-14)17-8-9-18-10-12-19-13-11-18/h1-5H,6-13H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQZHNCLVSUAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
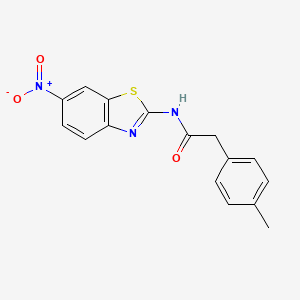
![(1Z)-N'-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753599.png)
![ethyl 5-(3-nitrophenyl)-4,6-dioxo-2H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5753601.png)
![N-[2-(3-cyclopentylpropanoylamino)phenyl]butanamide](/img/structure/B5753608.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5753623.png)
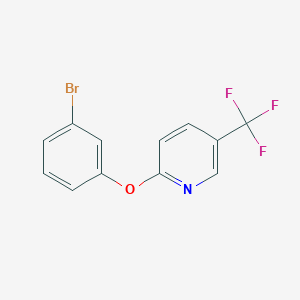
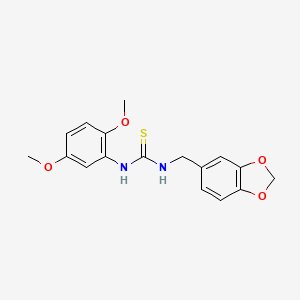
![1-[(4-FLUOROPHENYL)METHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B5753657.png)
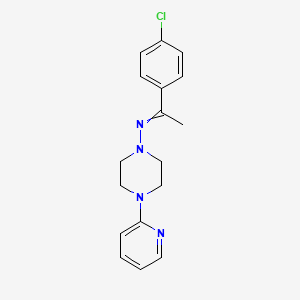
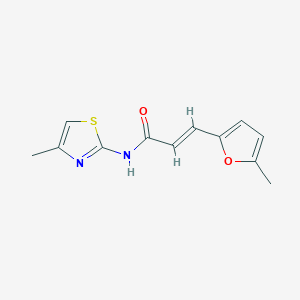
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE](/img/structure/B5753684.png)
